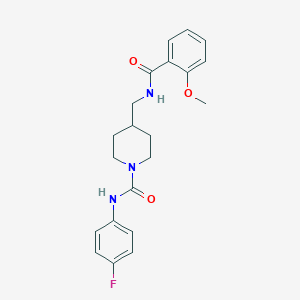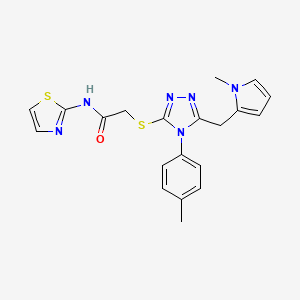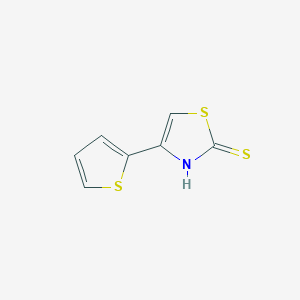
1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group with an amino substituent and a carboxylic acid group. The hydrobromide salt form enhances its solubility and stability.
Mécanisme D'action
Mode of Action
Based on its structural similarity to 1-aminocyclopropane-1-carboxylic acid (acc), it may interact with similar biological targets .
Biochemical Pathways
Acc, a structurally similar compound, is known to be involved in the biosynthesis of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Méthodes De Préparation
The synthesis of 1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE involves several steps:
Cyclopropanation: The cyclopropane ring is typically introduced through a cyclopropanation reaction, where a suitable precursor such as a diazo compound reacts with an alkene.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.
Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization.
Analyse Des Réactions Chimiques
1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE undergoes various chemical reactions:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides or sulfonamides.
Hydrolysis: The ester or amide derivatives can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia).
Applications De Recherche Scientifique
1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE can be compared with similar compounds such as:
1-Aminocyclopropane-1-carboxylic acid: This compound lacks the phenyl group and is primarily known for its role as a precursor in ethylene biosynthesis in plants.
3-Aminophenylacetic acid: This compound lacks the cyclopropane ring, which affects its chemical reactivity and biological activity.
The presence of the cyclopropane ring and the phenyl group in this compound provides unique structural features that influence its chemical and biological properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
1-(3-aminophenyl)cyclopropane-1-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.BrH/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13;/h1-3,6H,4-5,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXRKRQSPJIJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2744850.png)

![2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B2744853.png)
![3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2744858.png)

![2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2744860.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide](/img/structure/B2744862.png)
![dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate](/img/structure/B2744863.png)
![N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2744868.png)

![N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2744870.png)
![N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2744871.png)
![6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2744872.png)

